Cas no 118077-09-1 ([1,1'-Biphenyl]-3-propanoicacid, a-amino-5-(phosphonomethyl)-, (aS)-)

[1,1'-Biphenyl]-3-propanoicacid, a-amino-5-(phosphonomethyl)-, (aS)- structure
118077-09-1 structure
Product name:[1,1'-Biphenyl]-3-propanoicacid, a-amino-5-(phosphonomethyl)-, (aS)-
CAS No:118077-09-1
MF:C16H18NO5P
MW:335.291585445404
CID:142764
PubChem ID:159489

[1,1'-Biphenyl]-3-propanoicacid, a-amino-5-(phosphonomethyl)-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-propanoicacid, a-amino-5-(phosphonomethyl)-, (aS)-
    • SDZ EAB 515
    • (1,1'-Biphenyl)-3-propanoic acid, alpha-amino-5-(phosphonomethyl)-, (S)-
    • (2S)-2-amino-3-[5-(phosphonomethyl)biphenyl-3-yl]propanoic acid (non-preferred name)
    • 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
    • Eab 515
    • Sdz-eab-515
    • SCHEMBL794085
    • 118077-09-1
    • EAB-515
    • (s)-alpha-amino-5-phosphonomethyl[1,1'-biphenyl]-3-propanoic acid
    • (2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid
    • CHEMBL1907813
    • Inchi: InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)
    • InChI Key: DSWZLNIYFFMRJD-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CC(CP(=O)(O)O)=CC(C2C=CC=CC=2)=C1)N)=O

Computed Properties

  • Exact Mass: 335.09234
  • Monoisotopic Mass: 335.09225967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų
  • XLogP3: -1.9

Experimental Properties

  • PSA: 120.85

[1,1'-Biphenyl]-3-propanoicacid, a-amino-5-(phosphonomethyl)-, (aS)- Related Literature

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